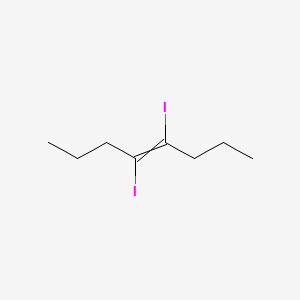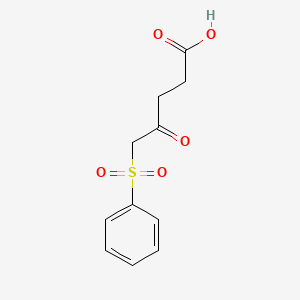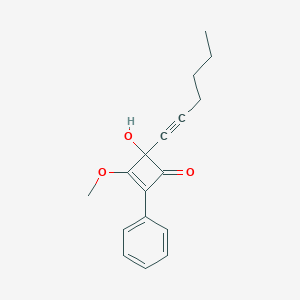
N-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzamide: is a heterocyclic compound that contains a 1,3,4-oxadiazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzamide typically involves the reaction of thiosemicarbazide with benzoic acid derivatives in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or other structural modifications.
Substitution: The benzamide moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted benzamide derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new materials and catalysts .
Biology and Medicine: This compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines. It is also being investigated for its antimicrobial and anti-inflammatory properties .
Industry: In the industrial sector, this compound is explored for its potential use in the development of new polymers and coatings due to its stability and reactivity .
Wirkmechanismus
The mechanism of action of N-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets such as enzymes and receptors. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and survival. The compound may also interact with cellular pathways that regulate oxidative stress and inflammation .
Vergleich Mit ähnlichen Verbindungen
- N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)benzamide
- N-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)acetamide
- 2,9-Bis(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)-1,10-phenanthroline
Uniqueness: N-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzamide stands out due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in the oxadiazole ring. This unique structure contributes to its diverse reactivity and potential biological activities .
Eigenschaften
CAS-Nummer |
115653-14-0 |
|---|---|
Molekularformel |
C9H7N3O2S |
Molekulargewicht |
221.24 g/mol |
IUPAC-Name |
N-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)benzamide |
InChI |
InChI=1S/C9H7N3O2S/c13-7(6-4-2-1-3-5-6)10-8-11-12-9(15)14-8/h1-5H,(H,12,15)(H,10,11,13) |
InChI-Schlüssel |
LAMHVGZCYGHFDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC2=NNC(=S)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1,2-Difluoro-4-[4-(4-heptylcyclohexyl)phenyl]benzene](/img/structure/B14289549.png)




